molecular formula C6H4BrF3OS B3131401 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol CAS No. 35304-69-9

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol

Cat. No.: B3131401
CAS No.: 35304-69-9
M. Wt: 261.06 g/mol
InChI Key: XGACUFQKJSMHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol is an organic compound that features a brominated thiophene ring and a trifluoromethyl group attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol typically involves the bromination of thiophene followed by the introduction of the trifluoromethyl group. One common method is the bromination of thiophene-2-carbaldehyde, followed by a Grignard reaction with trifluoroacetaldehyde. The reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroacetone.

    Reduction: Formation of 1-(5-Thiophen-2-yl)-2,2,2-trifluoroethanol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    1-(5-Bromothiophen-2-yl)ethanol: Similar structure but lacks the trifluoromethyl group.

    1-(5-Chlorothiophen-2-yl)-2,2,2-trifluoroethanol: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Bromothiophen-2-yl)-2,2,2-trifluoropropanol: Similar structure but with a propanol moiety instead of ethanol.

Uniqueness: 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol is unique due to the presence of both the bromine atom and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol (CAS No. 35304-69-9) is a compound that has gained attention in the scientific community due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C6H4BrF3OS
Molecular Weight: 259.05 g/mol
IUPAC Name: 1-(5-bromo-2-thienyl)-2,2,2-trifluoroethanol

The compound features a brominated thiophene ring and a trifluoromethyl group attached to an ethanol moiety. The unique structure enhances its lipophilicity and metabolic stability, which are critical for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The trifluoromethyl group improves the compound's ability to penetrate cell membranes, while the bromine atom can participate in halogen bonding, affecting binding affinities to proteins and enzymes.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity: Investigations have shown that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for further exploration in drug development.
  • Anticancer Properties: Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Specific assays have demonstrated its potential to induce apoptosis in cancer cell lines, indicating a mechanism that warrants further investigation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AntifungalExhibits antifungal properties in vitro
AnticancerInduces apoptosis in specific cancer cell lines

Notable Research Findings

  • Antimicrobial Studies: A study highlighted the compound's effectiveness against Staphylococcus aureus and Candida albicans, showcasing its potential as an antimicrobial agent.
  • Anticancer Research: In vitro assays revealed that treatment with this compound resulted in significant reduction of cell viability in L1210 mouse leukemia cells, with IC50 values indicating potent activity.
  • Mechanistic Insights: The compound's interaction with specific protein targets has been explored using molecular docking studies, revealing favorable binding interactions that support its biological efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol?

The compound is typically synthesized via reduction of its corresponding ketone precursor, 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone. A standard method involves sodium borohydride (NaBH₄) reduction in tetrahydrofuran (THF) or ethanol under controlled temperatures (0°C to RT), followed by aqueous workup and purification via column chromatography . Alternative routes may employ enzymatic reduction using alcohol dehydrogenases (ADHs) to achieve enantioselectivity, as demonstrated in analogous trifluoroethanol syntheses .

Q. How is this compound characterized analytically?

Key characterization techniques include:

  • NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity and ¹H NMR for thiophene ring protons.
  • GC-MS : To verify molecular ion peaks (e.g., m/z ~261 for C₇H₄BrF₃OS) and assess purity.
  • HPLC : For quantification and chiral separation if enantiomers are present .

Q. What safety precautions are recommended for handling this compound?

While specific safety data are limited, general protocols for fluorinated alcohols apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store at room temperature in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption .
  • Dispose of waste via halogenated solvent protocols due to bromine content .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

Enantioselective reduction of the ketone precursor can be achieved using chiral catalysts or ADHs. For example:

  • Biocatalytic Reduction : ADHs from Lactobacillus brevis or Rhodococcus ruber have been used for analogous trifluoroethanol derivatives, yielding high enantiomeric excess (ee >90%) under microwave-assisted conditions .
  • Asymmetric Catalysis : Chiral ligands like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol can induce asymmetry in palladium-catalyzed cross-coupling reactions involving the bromothiophene moiety .

Q. What strategies resolve contradictions in reported biological activity data for similar compounds?

Discrepancies in activity (e.g., enzyme inhibition potency) often arise from structural variations. Researchers should:

  • Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying substituents on the thiophene ring).
  • Use molecular docking simulations to compare binding affinities with target enzymes (e.g., tryptophan hydroxylase) and validate results with in vitro kinetic assays .

Q. How does the bromothiophene moiety influence reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group, enabling:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives.
  • Buchwald-Hartwig Amination : Introduction of amine groups for drug discovery applications. Optimal conditions require ligands like XPhos and bases such as Cs₂CO₃ in 2,2,2-trifluoroethanol (TFE) as a green solvent .

Q. Methodological Recommendations

  • For Synthetic Challenges : Optimize solvent polarity (e.g., TFE) to enhance reaction yields due to its high ionizing power and hydrogen-bond-donating ability .
  • For Contradictory Data : Use hyphenated techniques like LC-MS/MS to identify impurities or degradation products affecting bioactivity .

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3OS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2,5,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGACUFQKJSMHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241162
Record name 5-Bromo-α-(trifluoromethyl)-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35304-69-9
Record name 5-Bromo-α-(trifluoromethyl)-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35304-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-α-(trifluoromethyl)-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-2-thiophenecarboxaldehyde (2.1 g, 0.01 mol) and trimethyl(trifluoromethyl)silane (1.7 g, 0.012 mol) in dry tetrahydrofuran at 0° C. was added tetrabutylammonium fluoride (10 mL of 1.0 M tetrahydrofuran solution, 0.01 mol) drop wise. The mixture was warmed to room temperature and stirred for 36 hours. The reaction was then quenched with 6N HCl and stirred for 30 minutes, and then extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate and filtered. The filtrate was concentrated to give 3.3 g of crude as a dark brown oil, which was purified through a plug of silica gel eluting with an ethyl acetate and hexane mixture (1:1) to give 2.56 g of the title compound as a yellow liquid (98% yield), 1H NMR (300 MHz, CDCl3) δ ppm 2.78 (d, J=5.15 Hz, 1H) 5.14-5.27 (m, 1H) 6.95 (d, J=3.68 Hz, 1H) 7.00 (d, J=3.68 Hz, 1H),
Name
2-bromo-2-thiophenecarboxaldehyde
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

CsF (400 mg, 2.6 mmol) was added to a solution of 5-bromothiophene-2-carboxaldehyde (5.0 g, 26.17 mmol) in dry 1,2-dimethoxyethane (20 mL), followed by trifluoromethyl trimethylsilane (4.6 mL, 31.4 mmol) dropwise at 0° C. The reaction mixture was stirred at room temperature for 3 h, quenched with 1.5N HCl, and stirred for an additional 30 min. The crude product was extracted with CH2Cl2. The combined extracts were dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluant 5-10% EtOAc in petroleum ether) to get 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanol (4 g, yield 59%). 1H NMR (400 MHz, CDCl3) δ 7.01 (m, 1H), 6.95 (m, 1H), 5.23-5.18 (q, J=5.9 Hz, 1H), 3.07 (br s, 1H). MS (ESI) m/z: Calculated for C6H4BrF3OS: 261.91. found: 260.7 (M−1)−
Name
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 5-bromothiophene-2-carboxaldehyde (1.0 equiv) in dry glyme at RT, was added CsF (0.1 eq.) followed by dropwise addition of TMSCF3 (1.2 eq.). The reaction mixture was stirred for 2 hr, then quenched by adding 3N HCl and stirred for 30 min. The organics were extracted with DCM and the organic extracts were combined and washed with brine and dried (Na2SO4). Evaporation of the solvent gave the crude product which was purified by flash column chromatography on silica using 1-10% EtOAc/Petroleum ether to yield the desired compound as an oil. 1H NMR (300 MHz, CDCl3, 300K) δ 7.00 (1H, d, J=3.7 Hz), 6.94 (1H, d, J=3.7 Hz), 5.18 (1H, q, J=6.2 Hz), 3.61 (1H, broad s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.